Cas no 82745-18-4 (1-(4-Bromophenyl)-3-ethylurea)

1-(4-Bromophenyl)-3-ethylurea structure
1-(4-Bromophenyl)-3-ethylurea structure
Product Name:1-(4-Bromophenyl)-3-ethylurea
CAS No:82745-18-4
MF:C9H11BrN2O
MW:243.100441217422
MDL:MFCD00017796
CID:2157694
PubChem ID:4046615
Update Time:2024-10-27

1-(4-Bromophenyl)-3-ethylurea Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-n-ethyl urea
    • N-(4-Bromophenyl)-N'-ethyl urea
    • 1-(4-bromophenyl)-3-ethylurea
    • 3021AH
    • N-(4-Bromophenyl)-N′-ethylurea (ACI)
    • N-(4-Bromophenyl)-N′-ethyl urea
    • A1-10448
    • SCHEMBL7918021
    • AKOS008937059
    • CS-14581
    • CS-M2093
    • 82745-18-4
    • C12551
    • 1-(4-Bromophenyl)-3-ethylurea
    • MDL: MFCD00017796
    • Inchi: 1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)
    • InChI Key: GUNDEIBZUWFUQA-UHFFFAOYSA-N
    • SMILES: O=C(NCC)NC1C=CC(Br)=CC=1

Computed Properties

  • Exact Mass: 242.00548g/mol
  • Monoisotopic Mass: 242.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 41.1

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1-(4-Bromophenyl)-3-ethylurea Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0.5 h, 40 °C
Reference
Design, synthesis and biological evaluation of novel benzothiazole derivatives as selective PI3Kβ inhibitors
Cao, Shuang; et al, Molecules, 2016, 21(7), 876/1-876/14

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, rt → 100 °C
Reference
Tetra-Substituted Pyridinylimidazoles As Dual Inhibitors of p38α Mitogen-Activated Protein Kinase and c-Jun N-Terminal Kinase 3 for Potential Treatment of Neurodegenerative Diseases
Muth, Felix; et al, Journal of Medicinal Chemistry, 2015, 58(1), 443-456

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